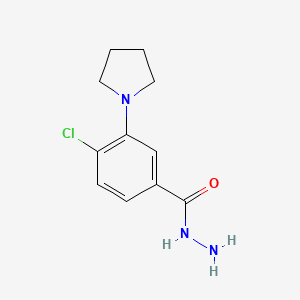

4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3O |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylbenzohydrazide |

InChI |

InChI=1S/C11H14ClN3O/c12-9-4-3-8(11(16)14-13)7-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6,13H2,(H,14,16) |

InChI Key |

GHDXOGKGILQPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)NN)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide and Its Analogues

Retrosynthetic Analysis of the 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which illuminates a potential forward synthetic pathway. The scaffold of this compound can be dissected through two primary disconnections.

The first key disconnection, a functional group interconversion (FGI), targets the hydrazide moiety. Benzohydrazides are commonly synthesized from carboxylic acid esters. Therefore, the target molecule can be simplified to its corresponding ester, methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate.

The second critical disconnection breaks the C-N bond between the pyrrolidine (B122466) ring and the benzene (B151609) ring. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction. This step leads to a dichlorinated benzene derivative and pyrrolidine. The precursor, methyl 3,4-dichlorobenzoate, is an ideal starting material as the electron-withdrawing ester group activates the C3 position for nucleophilic attack. This leads back to readily available starting materials: 3,4-dichlorobenzoic acid and pyrrolidine.

This retrosynthetic approach suggests a feasible forward synthesis beginning with the esterification of 3,4-dichlorobenzoic acid, followed by a regioselective nucleophilic aromatic substitution with pyrrolidine, and concluding with hydrazinolysis to form the final product.

Conventional Synthetic Routes to Benzohydrazide (B10538) Core Structures

The formation of the benzohydrazide core is a fundamental transformation in the synthesis of the title compound. The most conventional and widely employed method for preparing benzohydrazides is the hydrazinolysis of the corresponding benzoic acid esters.

This reaction typically involves refluxing a methyl or ethyl ester of the benzoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable alcoholic solvent, such as ethanol (B145695) or methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. The reaction is often driven to completion by using an excess of hydrazine hydrate. The resulting benzohydrazide product is typically a solid that can be easily isolated by precipitation upon cooling the reaction mixture, followed by filtration and recrystallization to achieve high purity.

Table 1: Proposed Forward Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification | 3,4-Dichlorobenzoic acid | SOCl₂, Methanol, Reflux | Methyl 3,4-dichlorobenzoate |

| 2. SNAr | Methyl 3,4-dichlorobenzoate, Pyrrolidine | K₂CO₃, DMF, Heat | Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate |

Strategies for Stereoselective and Regioselective Installation of the Pyrrolidin-1-yl Moiety at Position 3

The introduction of the pyrrolidin-1-yl group onto the benzene ring at the C3 position is a critical step that defines the core structure of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Regioselectivity: The key to a successful synthesis is achieving the correct regiochemistry. Starting with a 3,4-dichlorinated benzoic acid derivative, the chlorine atom at the C3 position is ortho to the electron-withdrawing carboxyl group, while the C4 chlorine is para. The strong electron-withdrawing nature of the carboxyl (or ester) group activates the aromatic ring for nucleophilic attack, with the effect being more pronounced at the ortho and para positions. However, in this substitution pattern, the C3 position is significantly more activated towards nucleophilic attack by pyrrolidine compared to the C4 position. This preferential reactivity ensures the highly regioselective formation of the desired 3-(pyrrolidin-1-yl) substituted product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate to neutralize the HCl generated.

Stereoselectivity: The term stereoselectivity is not directly applicable to the installation of the achiral pyrrolidine ring onto the planar benzene ring, as no new chiral centers are formed in this specific step. However, the principles of stereoselective synthesis would become critical if chiral derivatives of pyrrolidine were used as the nucleophile or if subsequent modifications introduced stereocenters into the molecule.

Design and Synthesis of Substituted this compound Derivatives

The core scaffold of this compound is a platform for generating a library of diverse analogues through various synthetic strategies.

Halogenation and Functional Group Interconversion Strategies for Diverse Analogues

Halogenation: Further diversity can be introduced by additional halogenation of the aromatic ring. Electrophilic aromatic substitution reactions can be employed to install bromine or another chlorine atom onto the benzene ring of an intermediate or the final product. The directing effects of the existing substituents (chloro, amino, and acylhydrazide groups) would determine the position of the new halogen. For instance, palladium-catalyzed halogenation can offer high regioselectivity.

Functional Group Interconversion (FGI): The hydrazide moiety is a versatile functional group that serves as a precursor to various five-membered heterocycles.

Oxadiazoles: Reaction with carbon disulfide in the presence of a base can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols.

Triazoles: Further reaction of the oxadiazole intermediates or direct treatment of the hydrazide under specific conditions can yield substituted 1,2,4-triazoles.

Hydrazones: Condensation of the terminal -NH₂ of the hydrazide with various aldehydes or ketones yields stable hydrazone derivatives, a common strategy to produce diverse analogues.

Exploration of Novel Coupling Reactions for Complex Substituent Incorporation

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful tools for incorporating complex substituents that are not accessible through classical methods. The chlorine atom at the C4 position of the benzohydrazide scaffold can serve as a synthetic handle for such transformations.

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with a new aryl group.

Buchwald-Hartwig Amination: This reaction would allow for the coupling of various primary or secondary amines at the C4 position, replacing the chlorine atom to generate novel amino-substituted derivatives.

Heck Coupling: The chloro-substituted ring could potentially be coupled with alkenes to introduce vinyl or substituted vinyl groups.

These coupling reactions significantly expand the accessible chemical space for creating analogues with diverse electronic and steric properties.

Table 2: Potential Strategies for Analogue Synthesis

| Strategy | Reaction Type | Potential Modification |

|---|---|---|

| Halogenation | Electrophilic Aromatic Substitution | Addition of Br or Cl to the benzene ring |

| FGI | Condensation | Formation of hydrazones from the hydrazide moiety |

| FGI | Cyclization | Conversion of hydrazide to oxadiazole or triazole rings |

| Cross-Coupling | Suzuki Reaction | Replacement of C4-Cl with various aryl/heteroaryl groups |

Reaction Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing synthetic routes to improve efficiency and reduce environmental impact is a key aspect of modern chemistry. Several principles of green chemistry can be applied to the synthesis of this compound.

Greener Solvents: The SNAr reaction is often performed in polar aprotic solvents like DMF. Research has shown that alternative, greener solvents such as polyethylene (B3416737) glycol (PEG) or even water (with additives like hydroxypropyl methylcellulose) can be effective for SNAr reactions, reducing reliance on hazardous solvents.

Catalysis: Exploring catalytic versions of key steps can reduce waste. While the SNAr step is typically not catalytic, the use of phase-transfer catalysts could potentially accelerate the reaction under milder conditions.

Energy Efficiency: Microwave-assisted synthesis is a well-established technique for accelerating organic reactions, including the formation of hydrazides and SNAr reactions. This can lead to significantly shorter reaction times, often with improved yields and cleaner reaction profiles compared to conventional heating.

By incorporating these considerations, the synthesis can be made more sustainable, cost-effective, and environmentally benign.

Derivatization of the Hydrazide Functional Group for Extended Chemical Space Exploration

The hydrazide functional group (-CONHNH₂) of this compound is a versatile chemical handle that allows for extensive derivatization, providing a powerful tool for exploring a wider chemical space. The reactivity of both the terminal and internal nitrogen atoms, as well as the adjacent carbonyl group, enables the synthesis of a diverse library of analogues. These modifications are crucial in medicinal chemistry for modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Key derivatization strategies include the formation of hydrazones, acylation reactions, and the synthesis of various heterocyclic systems.

One of the most common and straightforward derivatization methods involves the condensation of the terminal -NH₂ group of the hydrazide with a wide range of aldehydes and ketones. thepharmajournal.comnih.gov This reaction, typically conducted under mild acidic or reflux conditions in a suitable solvent like ethanol, yields stable N'-acylhydrazone derivatives (also known as Schiff bases). thepharmajournal.comresearchgate.net The structural diversity of the resulting compounds can be easily expanded by varying the substituents on the aldehyde or ketone reactant. nih.gov For instance, reacting this compound with substituted aromatic aldehydes, heterocyclic aldehydes, or aliphatic carbonyl compounds can generate a large array of derivatives with distinct electronic and steric properties. nih.gov

Another significant avenue for derivatization is the acylation of the terminal nitrogen atom. This can be achieved by reacting the parent hydrazide with various acylating agents such as carboxylic acids, acid chlorides, or acid anhydrides. When carboxylic acids are used, coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) can facilitate the formation of the amide bond, leading to N'-(acyl)benzohydrazide derivatives. nih.gov This approach allows for the introduction of numerous functional groups and structural motifs onto the core scaffold.

Furthermore, the hydrazide moiety serves as a key synthon for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active molecules. For example, N'-acylhydrazone derivatives can undergo oxidative cyclization to form 1,3,4-oxadiazole (B1194373) rings. nih.gov Alternatively, treatment of the parent hydrazide with carbon disulfide in a basic medium followed by cyclization can yield 5-substituted-1,3,4-oxadiazole-2-thiols. researchgate.net These oxadiazole rings act as bioisosteres for ester and amide groups and can significantly influence the compound's biological profile. Similarly, the hydrazide can be a precursor for 1,2,4-triazole (B32235) derivatives, another important heterocyclic system in medicinal chemistry. nih.govresearchgate.net These cyclization reactions effectively transform the linear hydrazide structure into more rigid, conformationally constrained heterocyclic systems, which can lead to enhanced target specificity and improved pharmacological properties.

The table below summarizes the primary derivatization strategies for the hydrazide functional group of this compound.

| Derivative Class | General Structure | Reactant Type | Key Reaction |

|---|---|---|---|

| N'-Acylhydrazones |  (R1, R2 = H, alkyl, aryl, etc.) (R1, R2 = H, alkyl, aryl, etc.) | Aldehydes (R-CHO) or Ketones (R-CO-R') | Condensation |

| N'-(Acyl)benzohydrazides |  (R = alkyl, aryl, etc.) (R = alkyl, aryl, etc.) | Carboxylic Acids (R-COOH) with coupling agents, or Acid Chlorides (R-COCl) | Acylation |

| 1,3,4-Oxadiazoles |  (R = various substituents) (R = various substituents) | N'-Acylhydrazones (for oxidative cyclization) or Carbon Disulfide | Cyclization |

| 1,2,4-Triazoles |  (R = various substituents) (R = various substituents) | Isothiocyanates followed by cyclization | Addition-Cyclization |

Structural Elucidation and Advanced Characterization of 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Confirmation of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide Structure

The ¹H NMR spectrum would be expected to confirm the presence of all non-exchangeable protons and provide information about their connectivity through spin-spin coupling. The aromatic protons on the benzene (B151609) ring would exhibit splitting patterns indicative of their substitution. The protons of the pyrrolidine (B122466) ring would likely appear as multiplets in the aliphatic region of the spectrum. The hydrazide protons (-NH-NH₂) would appear as broad singlets that are typically exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.8 | d | 1H | Aromatic H |

| ~7.3-7.5 | dd | 1H | Aromatic H |

| ~7.1-7.3 | d | 1H | Aromatic H |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.2-3.4 | m | 4H | Pyrrolidine CH₂ (adjacent to N) |

| ~1.9-2.1 | m | 4H | Pyrrolidine CH₂ |

| ~9.5 | br s | 1H | -C(O)NH- |

Note: This table is illustrative and not based on experimental data.

¹³C NMR Spectroscopic Confirmation of this compound Carbon Framework

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The carbonyl carbon of the hydrazide group would appear at a characteristic downfield shift. The aromatic carbons would be observed in the typical aromatic region, with their specific shifts influenced by the chloro and pyrrolidinyl substituents. The carbons of the pyrrolidine ring would be found in the aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165-170 | C=O (Hydrazide) |

| ~145-150 | Aromatic C-N |

| ~130-135 | Aromatic C-Cl |

| ~120-130 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~50-55 | Pyrrolidine CH₂ (adjacent to N) |

| ~25-30 | Pyrrolidine CH₂ |

Note: This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity of protons within the aromatic ring and the pyrrolidine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the pyrrolidinyl group and the benzene ring, as well as the position of the benzohydrazide (B10538) moiety relative to the other substituents.

Infrared (IR) Spectroscopic Investigations of Key Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key vibrational bands would be expected for the N-H, C=O, C-N, and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 | N-H stretch | Hydrazide (-NH₂) |

| 3100-3200 | N-H stretch | Hydrazide (-C(O)NH-) |

| 1640-1680 | C=O stretch | Amide I band (Hydrazide) |

| 1500-1600 | N-H bend | Amide II band (Hydrazide) |

| 1200-1300 | C-N stretch | Aryl-N (Pyrrolidine) |

| 1000-1100 | C-Cl stretch | Aryl-Cl |

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₄ClN₃O. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₁H₁₄³⁵ClN₃O + H]⁺ | 240.0898 |

| [C₁₁H₁₄³⁷ClN₃O + H]⁺ | 242.0869 |

Note: This table is illustrative and not based on experimental data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages should align with the calculated values for the proposed empirical formula, which in this case is the same as the molecular formula, C₁₁H₁₄ClN₃O.

Table 5: Theoretical Elemental Analysis Data for C₁₁H₁₄ClN₃O

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 55.12 |

| Hydrogen (H) | 5.89 |

| Nitrogen (N) | 17.53 |

Note: This table is illustrative and not based on experimental data.

Structural Elucidation of this compound Reveals Limited Crystallographic Data

An extensive review of scientific literature and crystallographic databases indicates a significant gap in the available structural data for the chemical compound this compound. At present, no public records of single-crystal X-ray diffraction studies for this specific molecule could be located. Consequently, a detailed analysis of its solid-state molecular geometry and conformation, which is reliant on such crystallographic data, cannot be provided.

While the fundamental chemical identity of this compound is established, with a known molecular formula of C11H14ClN3O and a molecular weight of 239.70 g/mol , the precise three-dimensional arrangement of its atoms in the crystalline state remains undetermined. Information regarding its crystal system, space group, unit cell dimensions, and key intramolecular parameters such as bond lengths, bond angles, and torsion angles is not available in the public domain.

For context, single-crystal X-ray diffraction is a pivotal analytical technique in chemistry and materials science. It provides definitive information about the spatial arrangement of atoms within a crystal, offering insights into the molecule's conformation, steric and electronic effects, and intermolecular interactions that govern the packing of molecules in the solid state.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is required to elucidate its molecular geometry and conformation in the solid state. Such a study would provide the foundational data necessary for a comprehensive structural characterization as outlined.

Biological Activity and Mechanistic Research of 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide

In Vitro Biological Screening Methodologies

The biological evaluation of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide analogues involves a variety of established in vitro assays designed to determine their cytotoxic and antimicrobial efficacy and to elucidate their mechanisms of action at a cellular level.

The potential of benzohydrazide (B10538) and pyrrolidine (B122466) derivatives as anticancer agents has been explored through their effects on cell viability, proliferation, and the induction of programmed cell death in various cancer cell lines.

Derivatives containing the benzohydrazide or pyrrolidine scaffold have been evaluated for their cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these investigations.

For instance, studies on various hydrazone derivatives have demonstrated significant cytotoxic activity. Certain hydrazones showed selective antitumor effects on the human lung adenocarcinoma (A549) cell line. In one study, a series of novel pyrazole-5-carbohydrazide hydrazone derivatives exhibited inhibitory effects on the growth of A549 lung cancer cells.

In the context of breast cancer, a novel benzohydrazide derivative demonstrated potent anticancer effects against MCF-7 cells, with an IC50 value of 85 µM, indicating a dose-dependent suppression of cell viability. Other research has highlighted that pyrrolidine derivatives can inhibit both early and late-stage cancer cells in the MCF-7 breast cancer cell line. Monoorganotin Schiff base compounds derived from hydrazides also showed strong cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment.

Regarding hepatocellular carcinoma, twenty different hydrazone derivatives were tested against the HepG2 cell line, with some compounds demonstrating potential as anti-HCC drug candidates. Another study synthesized a novel pyrrolidine-2,5-dione derivative that exhibited potent activity against human HCC HepG2 cells, with an IC50 value of 2.082 μM.

Table 1: Cytotoxic Activity (IC50) of Selected Benzohydrazide and Pyrrolidine Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Benzohydrazide Derivative | MCF-7 | 85 µM | |

| Benzohydrazide Derivative | MDA-MB-231 | 115 µM | |

| Hydrazone Derivative | A549 | Varies | |

| Hydrazone Derivative | HepG2 | Varies | |

| Pyrrolidine-2,5-dione Derivative | HepG2 | 2.082 µM |

To understand the mechanism behind the cytotoxic effects, researchers often investigate how these compounds affect the cell cycle and whether they induce apoptosis (programmed cell death). Techniques such as flow cytometry with Annexin V-FITC/PI staining are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Studies on hydrazonoyl halide derivatives revealed that they could induce apoptosis in MCF-7 cells. Analysis showed that these compounds caused cell growth arrest at the G2/M phase of the cell cycle in both MCF-7 and HCT116 cell lines. Similarly, a novel pyrrolidine-2,5-dione derivative was found to trigger G2/M phase arrest and apoptosis in HepG2 cells. Research on other benzimidazole (B57391) derivatives has also demonstrated their ability to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including A549 and MDA-MB-231.

The induction of apoptosis is a key indicator of a compound's potential as an anticancer agent. In MCF-7 cells treated with a monobenzyltin hydrazide compound, morphological changes characteristic of early and late apoptosis were observed using fluorescence microscopy after staining with acridine (B1665455) orange/propidium iodide. The ability of this compound to cause DNA fragmentation, a hallmark of apoptosis, was also confirmed. Investigations into pyrazole-carbohydrazide derivatives also found that the most potent compound induced apoptosis in A549 lung cancer cells. Furthermore, studies on 1,3,4-thiadiazolium derivatives showed they induced apoptosis in HepG2 cells, as confirmed by an increase in doubly-stained cells with Annexin V and PI, as well as increased DNA fragmentation.

The anti-proliferative effects of these compounds are further assessed by their ability to inhibit cellular growth and the formation of colonies from single cells. A study on a specific benzohydrazide derivative showed that it effectively suppressed not only cell viability but also cell migration and colony formation in breast cancer cells in a dose-dependent manner. A pyrrolidine derivative was also found to inhibit cell proliferation, migration, and spheroid formation by activating the mitochondrial intrinsic apoptotic pathway.

The hydrazide-hydrazone scaffold is a well-known pharmacophore in the development of antimicrobial agents. Analogues and derivatives related to this compound have been synthesized and screened for their activity against a range of pathogenic bacteria.

The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives of 4-pyrrol-1-yl benzoic acid hydrazide have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results. Similarly, a series of pyrrolidine-thiazole derivatives were tested against strains like Escherichia coli, Bacillus cereus, and Staphylococcus aureus, with some compounds showing activity comparable to the reference antibiotic gentamicin.

Hydrazone derivatives have also shown a broad spectrum of activity. Certain compounds demonstrated good to moderate activity against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. In one study, a hydrazide-hydrazone derivative showed particularly strong activity against various strains of Gram-positive bacteria, with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL. This compound's activity against some Staphylococcus aureus strains was two to seven times greater than the reference drug, nitrofurantoin.

Conversely, some pyrrolidine derivatives have been found to be particularly effective against multidrug-resistant (MDR) Gram-negative bacteria. Modified pyrrolobenzodiazepines, for example, displayed MICs ranging from 0.125 to 2 mg/L for MDR Gram-negative species and were rapidly bactericidal against Acinetobacter baumannii and Klebsiella pneumoniae.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide and Pyrrolidine Analogues Against Bacterial Strains This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Type | MIC Value | Source |

|---|---|---|---|---|

| Hydrazide-Hydrazone | Staphylococcus aureus | Gram-Positive | 1.95 - 15.62 µg/mL | |

| Hydrazide-Hydrazone | Enterococcus faecalis | Gram-Positive | 15.62 µg/mL | |

| Hydrazide-Hydrazone | Escherichia coli | Gram-Negative | 125 µg/mL | |

| Pyrrolidine-Thiazole Derivative | Bacillus cereus | Gram-Positive | 21.70 ± 0.36 µg/mL | |

| Pyrrolidine-Thiazole Derivative | Staphylococcus aureus | Gram-Positive | 30.53 ± 0.42 µg/mL | |

| Pyrrolobenzodiazepine Derivative | MDR Gram-Negative Species | Gram-Negative | 0.125 - 2 mg/L |

Antimicrobial Activities of this compound and Analogues

Antifungal Efficacy Against Pathogenic Fungal Strains (e.g., Candida albicans)

Research into the antifungal properties of hydrazide-containing compounds has identified promising candidates for combating pathogenic fungi such as Candida albicans. While direct studies on this compound are not extensively detailed in the reviewed literature, the broader class of hydrazine-based molecules, particularly those incorporating a pyrrolidinone ring, has demonstrated significant antifungal effects.

A recent study exploring a series of hybrid compounds with pyrrolidinone and hydrazine (B178648) moieties revealed that several derivatives exhibit fair to excellent antifungal activities. nih.gov Notably, compounds designated as Hyd. H, Hyd. OCH3, and Hyd.Cl were found to significantly reduce the viability of C. albicans and displayed rapid fungicidal action. nih.gov These compounds also showed considerable efficacy against clinical isolates of C. albicans that were resistant to fluconazole (B54011) and caspofungin. nih.gov Furthermore, these active hydrazine derivatives were observed to inhibit the formation of C. albicans biofilms, a key virulence factor, with one compound, Hyd. OCH3, achieving a 60% reduction in biofilm formation. ejpmr.com

Another investigation into thiazolylhydrazone derivatives also reported potent antifungal activity against various Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 16.0 μg/mL against C. albicans. nih.govmdpi.com One particular thiazolylhydrazone compound demonstrated the ability to reduce the fungal load in both oral and systemic murine models of candidiasis. nih.gov The fungicidal activity of some hydrazine derivatives, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine, has been linked to the induction of oxidative damage in C. albicans cells. nih.govfrontiersin.org

The structural similarities between this compound and these bioactive hydrazine derivatives suggest its potential as an antifungal agent. The presence of the chloro-substituted phenyl ring and the hydrazide functional group are features found in other compounds with demonstrated anti-Candida activity. nih.gov For instance, a compound bearing a para-chlorophenyl moiety was identified as a particularly interesting antifungal agent against C. albicans. nih.gov

**Table 1: Antifungal Activity of Related Hydrazine Derivatives against *Candida albicans***

| Compound Class | Specific Derivative Example | Reported MIC against C. albicans | Reference |

|---|---|---|---|

| Hydrazine-based pyrrolidin-2-one | Hyd.Cl (para-chlorophenyl moiety) | Not specified, but selected as most interesting | nih.gov |

| Hydrazine-based pyrrolidin-2-one | Hyd. H | 9.6 µg/mL | nih.gov |

| Thiazolylhydrazones | Compound 1 | 0.125–16.0 μg/mL | nih.govmdpi.com |

| Thiazolylhydrazones | Compound 2 | 0.125–16.0 μg/mL | nih.govmdpi.com |

Antitubercular Activity Against Mycobacterium tuberculosis H37Rv Strain

The benzohydrazide scaffold is a key feature in several compounds investigated for their antitubercular properties. While specific data for this compound is limited, numerous studies on structurally related pyrrolyl and dimethyl-pyrrolyl benzohydrazide derivatives have shown promising activity against the virulent Mycobacterium tuberculosis H37Rv strain. nih.govnih.govnih.gov

In one study, a series of N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives were synthesized and evaluated for their antimycobacterial activity. ejpmr.com Several of these compounds displayed significant antitubercular effects, with Minimum Inhibitory Concentration (MIC) values as low as 31.25 μg/mL against the H37Rv strain, as determined by the Microplate Alamar Blue Assay (MABA). ejpmr.com

Further research on new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides also revealed potent antitubercular properties. nih.gov Some of these derivatives exhibited MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv. nih.gov The hydrazide-hydrazone linkage is a common feature in many compounds with documented antituberculosis activity. orientjchem.org For instance, certain adamantane (B196018) compounds containing a hydrazide–hydrazone moiety have shown MICs of 0.2 µg/mL against M. tuberculosis. nih.gov Similarly, some 1,3,4-oxadiazole-hydrazone hybrids have demonstrated MICs of 8 µg/mL against the H37Rv strain. semanticscholar.org

The pyrrole (B145914) ring, a key component of the broader class to which this compound belongs, is present in analogues that are currently in clinical trials for tuberculosis, highlighting the potential of this chemical scaffold. nih.gov

Table 2: Antitubercular Activity of Related Benzohydrazide Derivatives against M. tuberculosis H37Rv

| Compound Series | Example MIC (μg/mL) | Reference |

|---|---|---|

| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | 31.25 | ejpmr.com |

| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | 62.5 | ejpmr.com |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | 0.8 | nih.gov |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | 1.6 | nih.gov |

| Hydrazide-hydrazone adamantane compound | 0.2 | nih.gov |

| 1,3,4-Oxadiazole-hydrazone hybrids | 8 | semanticscholar.org |

Enzyme Inhibition Studies and Molecular Target Engagement of this compound

Kinase Inhibition Profiling (e.g., PLK1, CDK2)

Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 2 (CDK2) are crucial regulators of the cell cycle, and their inhibition is a key strategy in anticancer drug development. nih.gov Overexpression of PLK1 is associated with a wide range of human cancers and is often linked to a poor prognosis. nih.gov While numerous small molecule inhibitors targeting the kinase domain of PLK1 have been developed, direct experimental data on the inhibitory activity of this compound against PLK1 or CDK2 is not available in the current body of literature. The existing research on PLK1 inhibitors focuses on structurally distinct scaffolds such as pyrrolo-pyrazole and pyrimidodiazepine derivatives. nih.gov

Inhibition of Microbial Enzymes (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR), Glucosamine-6-phosphate Synthase)

The antimicrobial activity of benzohydrazide derivatives is often attributed to their ability to inhibit essential microbial enzymes.

Enoyl ACP Reductase (InhA): This enzyme is a key component of the type-II fatty-acid synthesis (FAS-II) system in M. tuberculosis, which is vital for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.com InhA is a well-validated target for antitubercular drugs. mdpi.com Molecular docking studies of N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives have shown high binding affinities for the M. tuberculosis enoyl-reductase (InhA), suggesting their potential as InhA inhibitors. ejpmr.com Similarly, a series of novel pyrrole hydrazine derivatives were evaluated as inhibitors of InhA, and some compounds exhibited good inhibitory activities. nih.gov Pyrrolidine carboxamides, which share the pyrrolidine motif, are also known to be direct inhibitors of InhA. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme for the survival of prokaryotic and eukaryotic cells, as it is involved in the synthesis of essential cellular components. snv63.runih.govnih.gov It is a validated target for antibacterial and antitubercular agents. snv63.runih.govnih.gov A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated that many of these molecules exhibited significant inhibitory action against both DHFR and enoyl ACP reductase enzymes. nih.govmdpi.com This dual-targeting capability is a promising strategy in the development of new antimicrobial agents. nih.govmdpi.com

Glucosamine-6-phosphate Synthase: This enzyme is a potential target for the development of antimicrobial and antidiabetic agents. nih.govnih.govresearchgate.net While a variety of heterocyclic compounds have been investigated as potential inhibitors of Glucosamine-6-phosphate Synthase, specific studies on this compound or closely related benzohydrazides are not prominently featured in the available literature. nih.govnih.govresearchgate.net However, some spiro-derivatives based on a pyrrolidine scaffold have shown moderate activity against C. albicans and were suggested as putative inhibitors of this enzyme through molecular docking studies. nih.gov

Table 3: Inhibition of Microbial Enzymes by Related Benzohydrazide Derivatives

| Enzyme Target | Compound Series | Observed Activity | Reference |

|---|---|---|---|

| Enoyl ACP Reductase (InhA) | N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | High binding affinities in docking studies | ejpmr.com |

| Enoyl ACP Reductase (InhA) | Pyrrole hydrazine derivatives | Good inhibitory activities | nih.gov |

| Enoyl ACP Reductase (InhA) & DHFR | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Appreciable dual inhibitory action | nih.govmdpi.com |

Studies on Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase, Xanthine (B1682287) Oxidase, Thymidine (B127349) Phosphorylase)

The therapeutic potential of this compound and related compounds extends to the inhibition of various metabolic enzymes.

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a strategy for managing type-2 diabetes. nih.govnih.gov Pyrrolidine derivatives have been studied as potential inhibitors of both α-amylase and α-glucosidase. nih.gov One study on pyrrolidine derivatives reported IC50 values of 26.24 μg/mL for α-amylase and 18.04 μg/mL for α-glucosidase for a 4-methoxy analogue. nih.gov

Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. nih.govresearchgate.netnih.govsemanticscholar.org Hydrazide-hydrazone derivatives have been investigated as inhibitors of xanthine oxidase. nih.gov Various heterocyclic compounds are being explored as non-purine xanthine oxidase inhibitors, with some showing IC50 values in the nanomolar to low micromolar range. nih.govnih.gov

Thymidine Phosphorylase: This enzyme is involved in pyrimidine (B1678525) metabolism and is overexpressed in many types of cancer, making it a target for anticancer drug development. nih.govrjpbr.com A series of 4-hydroxybenzohydrazides were synthesized and evaluated for their inhibitory activity against thymidine phosphorylase, with some compounds showing IC50 values in the range of 6.8 to 229.5 μM. nih.gov

Table 4: Inhibition of Metabolic Enzymes by Related Compounds

| Enzyme Target | Compound Class | Example IC50 Value | Reference |

|---|---|---|---|

| α-Amylase | Pyrrolidine derivative (4-methoxy analogue) | 26.24 μg/mL | nih.gov |

| α-Glucosidase | Pyrrolidine derivative (4-methoxy analogue) | 18.04 μg/mL | nih.gov |

| Xanthine Oxidase | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | 9.32 µM | nih.gov |

| Thymidine Phosphorylase | 4-hydroxybenzohydrazides | 6.8 µM | nih.gov |

Mechanistic Investigations of Enzyme-4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide Interactions

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for drug design and optimization. For compounds related to this compound, mechanistic insights have primarily been derived from molecular docking and kinetic studies.

In the context of antitubercular activity, molecular docking simulations of pyrrolyl benzohydrazide derivatives with Enoyl ACP Reductase (InhA) have revealed potential binding modes. ejpmr.comnih.gov These studies suggest that the compounds fit well within the binding pocket of InhA, forming key interactions with amino acid residues and the NAD+ cofactor. nih.gov For instance, some derivatives were shown to form hydrogen bonds with Tyr158 and Thr196 of the enzyme. nih.gov

Similarly, for DHFR, docking studies with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides indicated interactions with key residues in the active site, such as ARG60, ARG32, and GLN28. nih.gov These interactions are believed to be crucial for the observed inhibitory activity. nih.gov

Kinetic studies on the inhibition of thymidine phosphorylase by 4-hydroxybenzohydrazide derivatives have revealed both uncompetitive and non-competitive modes of inhibition. nih.gov This suggests that these inhibitors may bind to an allosteric site on the enzyme rather than the active site. nih.gov For xanthine oxidase, kinetic analyses of some pyrazolone (B3327878) derivatives have indicated a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with a higher affinity for the free enzyme. semanticscholar.org The carboxylic group of these inhibitors was found to be important for forming a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the active site. semanticscholar.org

These mechanistic studies on related compounds provide a framework for understanding the potential interactions of this compound with its target enzymes. The presence of the chloro and pyrrolidinyl substituents on the benzohydrazide core would likely influence its binding affinity and selectivity for various enzymes.

Structure Activity Relationship Sar and Pharmacophore Modeling of 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide Derivatives

Impact of Substituents on the Benzene (B151609) Ring on Biological Efficacy and Selectivity

The benzene ring of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide serves as a central scaffold, and the nature and position of its substituents are critical in determining the compound's biological profile. The existing 4-chloro and 3-pyrrolidin-1-yl groups already confer specific electronic and steric properties. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the hydrazide proton and participate in halogen bonding. The pyrrolidine (B122466) ring at the 3-position introduces a bulky, basic nitrogen-containing heterocycle.

Further modifications to the benzene ring could modulate activity. For instance, altering the position of the chlorine atom or introducing other halogens (e.g., fluorine, bromine) could fine-tune the electronic landscape and lipophilicity of the molecule. The introduction of small alkyl or alkoxy groups could enhance hydrophobic interactions with a target protein.

Table 1: Hypothetical Impact of Benzene Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| 2 or 6 | Small, electron-donating group (e.g., -CH₃) | May enhance binding through hydrophobic interactions. |

| 2 or 6 | Electron-withdrawing group (e.g., -CF₃) | Could alter the electronic properties and metabolic stability. |

| 5 | Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | May introduce new interaction points with the biological target. |

Role of the Pyrrolidine Moiety in Biological Activity and Target Recognition

The pyrrolidine ring is a common feature in many biologically active compounds and can play several roles in target recognition. researchgate.netnih.gov Its saturated, five-membered ring structure provides a three-dimensional scaffold that can fit into specific binding pockets. The nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. pharmablock.com

Modifications to the pyrrolidine ring itself could significantly alter the biological activity. Introducing substituents on the pyrrolidine ring can affect its conformation and how it is presented to the target. For example, the stereochemistry of substituents on the pyrrolidine ring can be crucial for enantioselective recognition by a chiral biological target. nih.gov

Table 2: Potential Modifications of the Pyrrolidine Moiety and Their Expected Influence

| Modification | Expected Influence on Biological Activity |

| N-alkylation | May alter basicity and steric profile, potentially impacting target engagement. |

| Ring substitution (e.g., hydroxylation, fluorination) | Can introduce new hydrogen bonding interactions and alter lipophilicity. |

| Ring homologation (e.g., piperidine) | Changes the ring size and conformation, which could affect the fit within the binding site. |

The non-planar nature of the pyrrolidine ring allows it to adopt different "puckered" conformations, and the preferred conformation can be influenced by its substituents, thereby affecting its pharmacological efficacy. researchgate.net

Influence of Modifications to the Hydrazide Linker on Potency and Binding Affinity

The hydrazide linker (-CO-NH-NH₂) is a key functional group that can participate in multiple hydrogen bonding interactions with a biological target. It is also a potential point for metabolic transformation. Modifications to this linker can have a profound impact on the compound's potency, stability, and pharmacokinetic properties.

One common modification is the formation of hydrazones by condensation with aldehydes or ketones. This converts the primary amine of the hydrazide into a Schiff base, which can introduce a wide range of substituents and alter the molecule's shape and electronic properties. Bioisosteric replacement of the hydrazide linker with other groups, such as amides or 1,2,4-oxadiazoles, could improve metabolic stability while maintaining key interactions. nih.gov

Table 3: Examples of Hydrazide Linker Modifications and Their Potential Consequences

| Modification Type | Example | Potential Consequence |

| Hydrazone formation | Reaction with a substituted benzaldehyde | Introduces a new aromatic ring, potentially leading to additional π-π stacking or hydrophobic interactions. |

| N'-acylation | Addition of an acetyl group | Can alter hydrogen bonding capacity and metabolic stability. |

| Bioisosteric replacement | Replacement with an amide linker | May improve hydrolytic stability while preserving key hydrogen bonding features. nih.gov |

The stability of the hydrazide linker, particularly its susceptibility to hydrolysis, is a critical consideration in drug design. nih.gov

Development of Pharmacophore Models for this compound Analogues

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Developing a pharmacophore model for this compound analogues would require a set of compounds with known biological activities.

A hypothetical pharmacophore model could include:

A hydrogen bond acceptor feature from the carbonyl oxygen of the hydrazide.

A hydrogen bond donor feature from the -NH-NH₂ group of the hydrazide.

A hydrophobic or aromatic feature from the 4-chlorophenyl ring.

A hydrogen bond acceptor or positive ionizable feature from the pyrrolidine nitrogen.

Defined spatial relationships between these features.

Once developed, such a model could be used for virtual screening of compound libraries to identify new molecules with potentially similar biological activity.

Identification of Key Structural Features for Enhanced Biological Activity Across Different Biological Pathways

Identifying the key structural features that lead to enhanced biological activity would depend on the specific biological target and pathway being investigated. However, some general principles can be applied.

For instance, if the primary interaction with the target involves hydrogen bonding with the hydrazide moiety, modifications that enhance the strength or number of these bonds would be beneficial. If a hydrophobic pocket accommodates the 4-chlorophenyl ring, introducing substituents that increase lipophilicity in this region might improve potency. The pyrrolidine ring might be crucial for orienting the molecule correctly within the binding site, and its conformational rigidity or flexibility could be a key determinant of activity.

Ultimately, a combination of computational modeling and empirical SAR studies would be necessary to elucidate the precise structural requirements for potent and selective activity of this compound derivatives in any given biological context.

Computational and Theoretical Studies on 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is frequently used to predict the binding mode and affinity of small molecules, such as 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide, to the active site of a target protein. physchemres.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. physchemres.org

Molecular docking studies on benzohydrazide (B10538) derivatives have revealed their potential to interact with a variety of therapeutically relevant protein targets. While specific docking data for this compound is not extensively available, studies on closely related analogs provide significant insights into its potential binding interactions and energies.

Polo-like kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. physchemres.orgnih.gov Docking studies on various inhibitors have been performed to understand the structural requirements for potent inhibition. mdpi.com For instance, in a study of benzimidazole-carbonamide derivatives, molecular docking showed stable interactions with the PLK1 receptor (PDB ID: 3FC2), with one derivative exhibiting a high binding energy of -8.469 kcal/mol. physchemres.org The design of dual-target inhibitors against both PLK1 and PLK4 has also been explored, with docking scores used to identify peptides with strong binding affinities to the Polo-box domain (PBD) of PLK1. nih.gov

Enoyl-ACP Reductase (InhA): InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Several studies have docked benzohydrazide and related derivatives into the active site of InhA to predict their binding mode. In one study, novel pyrrolyl benzohydrazide derivatives were modeled, suggesting that these compounds could form one or two hydrogen-bonding interactions with the InhA enzyme. nih.gov Another study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides reported total docking scores ranging from 4.44 to 6.73, indicating favorable interactions with the InhA enzyme (PDB ID: 2NSD). nih.gov The interactions often involve key amino acid residues and the NAD+ cofactor within the active site. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another established target for antimicrobial and anticancer agents. A molecular docking investigation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed binding interactions with the dihydrofolate reductase active site (PDB ID: 1DF7). nih.govnih.gov The analysis showed that these compounds exhibited similar interactions to the native ligand, involving residues such as ARG60, ARG32, and GLN28. mdpi.com

Other Targets: Benzohydrazide derivatives have been computationally evaluated against other targets as well. For example, docking studies of various benzohydrazides with human carbonic anhydrase isozymes I and II (hCA-I and hCA-II) have been conducted to understand their inhibition mechanism, with one derivative showing estimated free binding energies of -6.43 kcal/mol (hCA-I) and -6.13 kcal/mol (hCA-II). nih.gov Benzophenone hydrazone derivatives have been docked against Staphylococcus aureus DNA gyrase B to explore their potential as antibacterial agents. acs.org

The binding energy, typically expressed in kcal/mol, quantifies the stability of the ligand-protein complex. A lower binding energy indicates a more stable complex and potentially higher inhibitory activity. The interactions commonly observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site.

| Compound Class | Protein Target | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrrolyl benzohydrazide derivatives | InhA | 2NSD | -4.44 to -6.73 (Consensus Score) | Not specified |

| Pyrrolyl benzohydrazide derivatives | DHFR | 1DF7 | -4.99 to -7.11 (Consensus Score) | ARG60, ARG32, GLN28 |

| Benzimidazole-carbonamide derivatives | PLK1 | 3FC2 | up to -8.469 | Not specified |

| 3-amino 2-methyl benzohydrazide | hCA-I / hCA-II | Not specified | -6.43 / -6.13 | Not specified |

| Benzimidazole (B57391)–thiadiazole hybrids | Candida CYP51 | Not specified | up to -10.928 | Met508 |

The specificity and selectivity of a drug candidate are critical for its therapeutic efficacy and safety profile. Molecular docking can help predict these properties by comparing the binding affinities of a compound against its intended target versus a panel of other proteins, often known as off-targets or anti-targets.

For benzohydrazide derivatives, selectivity has been assessed computationally. For instance, a study on hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety tested their activity against mycobacterial strains and the fungal strain C. albicans. The compounds showed good selectivity for mycobacteria, with no inhibitory activity observed against the fungal strain, a finding that could be rationalized through comparative docking studies against the respective targets. nih.gov Similarly, in the development of dual-target inhibitors for PLK1 and PLK4, docking is used to evaluate binding to both targets simultaneously, aiming for high affinity for both while maintaining low affinity for other kinases to ensure selectivity. nih.gov A compound's selectivity is often determined by subtle differences in the amino acid composition and shape of the binding pockets of different proteins. By analyzing the docking poses and interaction patterns, researchers can identify the structural features of the ligand that contribute to selective binding.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked complex and to investigate the conformational changes that may occur in both the ligand and the protein upon binding. ias.ac.innih.gov

The stability of a ligand-protein complex is a key indicator of the ligand's potential efficacy. MD simulations are run for a specific duration (e.g., 100 nanoseconds) to monitor the structural integrity of the complex. nih.govnih.gov A primary metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. mdpi.comnih.gov

A stable complex is typically characterized by a low and converging RMSD value, usually within a deviation of 1–3 Å for small globular proteins. nih.gov For example, in a study of benzimidazole derivatives targeting SARS-CoV-2 Mpro, the ligand-protein complex was simulated for 100 ns, and the RMSD trajectory reached an equilibrium with an average value of 1.8 Å, indicating a stable complex. nih.gov Similarly, MD simulations of benzimidazole–thiadiazole hybrids with the enzyme CYP51 showed the complexes remained stable, with RMSD values around 0.15 to 0.2 nm. nih.gov These simulations confirm that the binding pose predicted by docking is likely to be maintained in a dynamic, more physiologically relevant environment.

MD simulations also provide insights into the flexibility of the ligand and the protein. The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues in the protein. nih.gov High RMSF values indicate regions of the protein that are highly mobile, while low values suggest more rigid areas. The binding of a ligand can alter the flexibility of the active site residues, often stabilizing them in a specific conformation conducive to binding.

Furthermore, MD simulations can reveal conformational rearrangements within the ligand itself. A study on N'-(adamantan-2-ylidene)benzohydrazide used MD simulations to identify four stable conformers of the molecule in solution. ias.ac.in The coexistence of different conformers can play a dominant role in the biological activity of a compound. ias.ac.in By analyzing the trajectory of the simulation, researchers can observe how the ligand adapts its shape to fit optimally within the binding pocket and how the protein may undergo induced-fit changes to accommodate the ligand.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.orgmdpi.com By analyzing various molecular descriptors (e.g., physicochemical, topological, and electronic properties), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. ijcrt.orgnih.gov

QSAR studies have been successfully applied to various series of benzohydrazide derivatives to understand the structural requirements for different biological activities. For instance, a QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and certain topological parameters in describing their antimicrobial activity. nih.gov

In another study, 2D and 3D-QSAR models were developed for a series of benzopyran derivatives as P-glycoprotein inhibitors. The 2D-QSAR model showed a linear correlation between the van der Waals surface area of hydrophobic atoms and pharmacological activity. nih.gov The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided more detailed insights by generating 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred) to ensure their robustness and predictive power. mdpi.com The application of QSAR to benzohydrazide analogues helps to identify key structural features that can be modified to enhance their desired biological effects. ijcrt.orgchalcogen.ro

| Compound Series | Biological Activity | QSAR Model Type | Key Findings / Important Descriptors |

|---|---|---|---|

| Naphthalen-1-yl-acetic acid hydrazides | Antimicrobial | Multi-target QSAR | Partition coefficient (log P), HOMO energy, topological indices (1χ, 3χ) are important. |

| PLK1 inhibitors | Anticancer | 3D-QSAR (CoMFA/CoMSIA) | Pharmacophore-based model yielded good statistical results (q² = 0.628, r² = 0.941 for CoMFA). |

| Benzopyran derivatives | P-glycoprotein inhibition | 2D-QSAR & 3D-QSAR (GRIND) | Hydrophobic vdW surface area correlates with activity; identified key pharmacophoric distances. |

| Benzimidazole derivatives | Antibacterial | Multiple Regression Analysis | Significant correlations emerged between activity and quantum chemical, topological, and chemical parameters. |

Development of Predictive Models for Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwildlife-biodiversity.com For derivatives of this compound, QSAR models can be developed to predict their efficacy for various therapeutic targets, such as antimicrobial or anticancer activities. thepharmajournal.com

The process begins by generating a dataset of this compound analogs with experimentally determined biological activities. For each molecule in this "training set," a set of numerical values, known as molecular descriptors, are calculated to quantify various aspects of its structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build an equation that correlates these descriptors with the observed activity. chalcogen.ro

These models are crucial in medicinal chemistry for several reasons:

Rational Drug Design : They provide insights into the structural features that are either beneficial or detrimental to the desired biological activity, guiding the design of new, more potent derivatives. nih.gov

Virtual Screening : QSAR models can be used to rapidly screen large virtual libraries of compounds to prioritize which ones should be synthesized and tested in the lab, saving time and resources.

Mechanism of Action : By identifying the key molecular properties that drive activity, QSAR can offer clues about the compound's mechanism of action at the molecular level.

The predictive power of a QSAR model is rigorously evaluated using statistical metrics and validation techniques, often involving an external "test set" of molecules that were not used in the model's development. researchgate.net For hydrazide derivatives, QSAR studies have successfully created models to predict antimicrobial and antimycobacterial activities. nih.govresearchgate.net

Identification of Important Molecular Descriptors Influencing Efficacy

The efficacy of this compound derivatives is governed by a combination of their structural, electronic, and physicochemical properties. QSAR studies help to identify which of these properties, represented by molecular descriptors, are most influential. These descriptors fall into several categories:

Topological Descriptors : These describe the connectivity and branching of atoms in the molecule. For similar hydrazide compounds, parameters such as the second-order molecular connectivity index (²χ) and third-order Kier's alpha shape index (κα₃) have been shown to be effective in describing antimicrobial activity. nih.gov

Electronic Descriptors : These relate to the distribution of electrons in the molecule, influencing how it interacts with biological targets. Examples include dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations and provide detailed information about the molecule's electronic structure and reactivity.

Physicochemical Descriptors : These include properties like molar refractivity (MR), logP (a measure of lipophilicity), and polar surface area (TPSA), which influence the compound's absorption, distribution, and metabolism.

The table below lists some of the key molecular descriptors that are typically investigated in QSAR studies of benzohydrazide derivatives to predict their biological efficacy.

| Descriptor Category | Example Descriptor | Significance in Biological Activity |

| Topological | Molecular Connectivity Index | Describes molecular size and branching, affecting binding affinity. |

| Kier's Shape Index | Relates to molecular shape and flexibility, crucial for receptor fit. | |

| Electronic | Dipole Moment | Influences solubility and non-covalent interactions with targets. |

| HOMO/LUMO Energies | Indicate electron-donating and accepting capabilities, related to reactivity. | |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding. |

| Log P | Measures lipophilicity, influencing membrane permeability and transport. | |

| Polar Surface Area (TPSA) | Predicts transport properties and permeability across biological membranes. researchgate.net |

By identifying the most significant descriptors, researchers can focus on modifying the parent compound in ways that optimize these properties to enhance therapeutic efficacy.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide a detailed understanding of its intrinsic properties, which are fundamental to its reactivity and interactions with biological systems. nih.gov

Electronic Property Characterization of this compound (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

DFT is widely used to characterize the electronic landscape of a molecule. semanticscholar.org Two key analyses are the study of Frontier Molecular Orbitals (FMO) and the generation of Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is likely distributed over the electron-rich pyrrolidine (B122466) and benzene (B151609) rings, while the LUMO may be localized on the electron-withdrawing benzohydrazide portion.

Molecular Electrostatic Potential (MEP) Map : An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen and the nitrogen atoms, indicating sites that can act as hydrogen bond acceptors. Positive potential (blue or green) would be found around the hydrazide N-H protons, identifying them as potential hydrogen bond donors. mdpi.com

| Electronic Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on electron-rich aromatic and pyrrolidine rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the electron-deficient benzohydrazide moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |

| MEP Map | Visualizes electrostatic potential on the molecular surface. | Negative potential on carbonyl oxygen; positive potential on N-H protons. |

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it determines how well the molecule can fit into the binding site of a protein or enzyme. This compound has several rotatable bonds, leading to a variety of possible conformations.

Conformational analysis using DFT involves systematically rotating these key bonds and calculating the energy of each resulting geometry. This process generates a potential energy landscape, which maps the energy of the molecule as a function of its conformation. The low-energy regions on this map correspond to the most stable and, therefore, most probable conformations of the molecule.

Key rotatable bonds in this compound include:

The bond connecting the benzene ring to the carbonyl group.

The C-N and N-N bonds within the hydrazide linker.

The bond connecting the pyrrolidine ring to the benzene ring.

Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will interact with its biological target. This analysis can reveal the specific spatial arrangement of functional groups required for optimal binding and activity. rcsi.com

Computational Prediction of Drug-likeness and Bioavailability Properties

Before a compound can be considered a viable drug candidate, it must possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico methods are widely used in the early stages of drug discovery to predict these properties and assess a compound's "drug-likeness."

For this compound, these predictions are often based on established rules and models that correlate molecular structure with pharmacokinetic behavior.

Lipinski's Rule of Five : This is a widely used guideline to evaluate drug-likeness and predict if a compound is likely to have good oral absorption and bioavailability. The rule states that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (Log P) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Other Drug-likeness Filters : Beyond Lipinski's rule, other filters like the Ghose filter may be applied, which considers parameters like molar refractivity and the total number of atoms. researchgate.net

Bioavailability Prediction : Properties such as the Topological Polar Surface Area (TPSA) are used to predict absorption characteristics. TPSA is the sum of the surface areas of polar atoms in a molecule and is a good predictor of passive intestinal absorption and blood-brain barrier penetration. A common formula used to estimate the percentage of absorption (%Abs) is: %Abs = 109 - (0.345 × TPSA). researchgate.net

The table below summarizes the computationally predicted drug-likeness and bioavailability properties for this compound.

| Property | Value for C₁₁H₁₄ClN₃O | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight (MW) | 239.70 g/mol | ≤ 500 | Yes |

| Log P (Calculated) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~61.9 Ų | N/A | Favorable |

| Number of Rotatable Bonds | 2 | ≤ 10 (general guideline) | Yes |

Based on these in silico predictions, this compound exhibits a favorable profile, complying with Lipinski's Rule of Five and suggesting a high probability of good oral bioavailability. nih.govnih.gov

Future Research Directions and Therapeutic Implications of 4 Chloro 3 Pyrrolidin 1 Yl Benzohydrazide

Exploration of Novel Molecular Targets for 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide Beyond Current Findings

Given the diverse bioactivities of related compounds, future research could investigate a range of molecular targets for this compound.

Antimicrobial Targets: Many benzohydrazide (B10538) and pyrrole (B145914) derivatives have demonstrated potent antibacterial and antitubercular properties. thepharmajournal.comnih.gov A promising avenue of research would be to screen this compound for activity against various bacterial and fungal pathogens. Based on studies of similar compounds, potential molecular targets could include enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in folic acid and fatty acid synthesis, respectively. nih.gov

Anticancer Targets: Benzohydrazide derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. thepharmajournal.comderpharmachemica.com Future studies could explore the anticancer potential of this compound against a panel of human cancer cells. The pyrrolidine (B122466) scaffold is also found in numerous anticancer agents, suggesting that this compound could interact with targets involved in cell proliferation and survival. nih.govnih.gov

Enzyme Inhibition: The hydrazone functional group, which can be formed from the hydrazide, is known to inhibit various enzymes. biointerfaceresearch.com Research could focus on the inhibitory activity of this compound against enzymes like α-glucosidase, which is relevant for diabetes, or cholinesterases, implicated in neurodegenerative diseases. nih.gov

Anti-inflammatory Pathways: Some hydrazide and hydrazone derivatives have shown anti-inflammatory and analgesic properties in preclinical models. researchgate.netmdpi.com Investigating the effect of this compound on key inflammatory mediators, such as cyclooxygenase (COX) enzymes or various cytokines, could reveal its potential as an anti-inflammatory agent.

Optimization Strategies for Potency, Selectivity, and Bioavailability of the Compound

Should initial screenings identify a promising biological activity, the structure of this compound offers several opportunities for medicinal chemistry optimization to enhance its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be crucial. researchgate.netnih.govnih.gov This would involve synthesizing a library of analogues by modifying different parts of the molecule:

Aromatic Ring Substitution: The position and nature of the chloro substituent on the benzene (B151609) ring can be varied. Replacing it with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups could significantly impact activity. researchgate.net

Pyrrolidine Ring Modification: The pyrrolidine ring can be substituted at various positions to explore steric and electronic effects. The stereochemistry of these substituents could also play a critical role in target binding. researchgate.net

Hydrazide Linker: The hydrazide linker could be modified or replaced with other bioisosteres to improve stability and pharmacokinetic properties.

The following table illustrates potential modifications and their rationale for optimizing the lead compound:

| Modification Site | Proposed Change | Rationale for Optimization |

| Benzene Ring | Replace 4-Chloro with 4-Fluoro or 4-Methoxy | To modulate electronic properties and binding interactions. researchgate.net |

| Pyrrolidine Ring | Introduce hydroxyl or methyl groups | To improve solubility and explore new interactions with the target. |

| Hydrazide Moiety | Convert to a more stable bioisostere | To enhance metabolic stability and oral bioavailability. |

Potential for Drug Repurposing of this compound and its Analogues

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in drug discovery. Given the broad spectrum of activities associated with the benzohydrazide and pyrrolidine scaffolds, this compound could be a candidate for repurposing.

If the compound or its analogues have been synthesized for a particular purpose (e.g., as a chemical intermediate), they could be screened against a wide array of biological targets. High-throughput screening against large panels of enzymes, receptors, and cell lines could uncover unexpected therapeutic activities. For example, a compound initially designed as an antibacterial agent might show efficacy as an anticancer or antiviral agent. The diverse activities of benzohydrazide derivatives, as shown in the table below, highlight this potential. thepharmajournal.combiointerfaceresearch.comderpharmachemica.com

| Compound Class | Reported Biological Activity | Potential Repurposing Area |

| Benzohydrazide Derivatives | Antibacterial, Antifungal thepharmajournal.com | Infectious Diseases |

| Benzohydrazide Derivatives | Anticancer thepharmajournal.comderpharmachemica.com | Oncology |

| Hydrazone Derivatives | Anti-inflammatory researchgate.netmdpi.com | Inflammatory Disorders |

| Hydrazone Derivatives | Antiviral iscientific.org | Virology |

| Hydrazone Derivatives | Nematicidal, Insecticidal biointerfaceresearch.com | Agriculture, Antiparasitic |

Challenges and Opportunities in Advancing this compound Research Towards Preclinical Development

Advancing a novel compound like this compound from basic research to preclinical development presents both challenges and opportunities.

Challenges:

Metabolic Stability: Hydrazide and hydrazone compounds can be susceptible to metabolic cleavage, which could lead to a short half-life in the body. researchgate.net Early metabolic stability assays will be essential.

Toxicity: The hydrazine (B178648) moiety can sometimes be associated with toxicity. Thorough toxicological profiling, including assessment of potential genotoxicity and mutagenicity, would be a critical step. pharmablock.com The pyrrolidine moiety can also be bio-activated to reactive metabolites. pharmablock.com